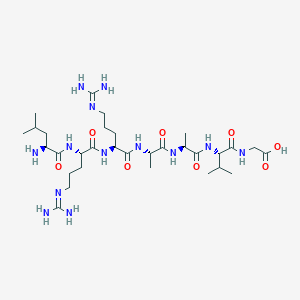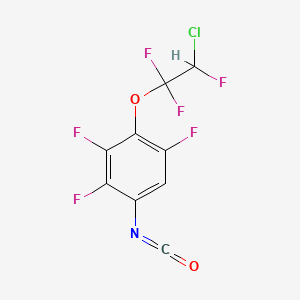![molecular formula C9H5NO B12551510 Cyclobuta[B]furo[2,3-D]pyridine CAS No. 173894-52-5](/img/structure/B12551510.png)
Cyclobuta[B]furo[2,3-D]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobuta[B]furo[2,3-D]pyridine is a heterocyclic compound with a fused ring structure that includes a cyclobutane ring, a furan ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
Cyclobuta[B]furo[2,3-D]pyridine can be synthesized through various synthetic routes. One common method involves the use of gold, palladium, and phosphoric acid catalysis to enable a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone. This multi-catalytic protocol allows for the straightforward construction of diverse furo[2,3-b]pyridine derivatives in a one-pot fashion with good to excellent yields and diastereo- and enantioselectivities .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Cyclobuta[B]furo[2,3-D]pyridine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or alcohols, electrophiles like alkyl halides, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield deoxygenated compounds, and substitution may yield various functionalized derivatives.
科学的研究の応用
Cyclobuta[B]furo[2,3-D]pyridine has a wide range of scientific research applications, including:
作用機序
The mechanism by which Cyclobuta[B]furo[2,3-D]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Molecular docking studies have shown strong binding affinities to targets like serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting a mechanism involving the disruption of key cellular signaling pathways .
類似化合物との比較
Cyclobuta[B]furo[2,3-D]pyridine can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: Similar in structure but lacks the cyclobutane ring.
Pyridine-2(H)-one: Contains a pyridine ring but differs in the fused ring system.
Nicotinonitrile: Contains a pyridine ring with a nitrile group but lacks the furan and cyclobutane rings.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
173894-52-5 |
|---|---|
分子式 |
C9H5NO |
分子量 |
143.14 g/mol |
IUPAC名 |
11-oxa-6-azatricyclo[6.3.0.02,5]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C9H5NO/c1-2-8-7(1)9-6(5-10-8)3-4-11-9/h1-5H |
InChIキー |
NHLLYSDVHUMHQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C3C=COC3=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


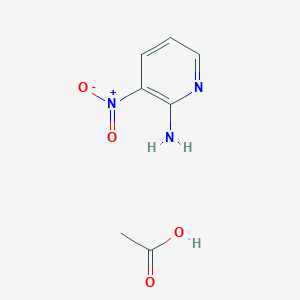
![[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane](/img/structure/B12551440.png)
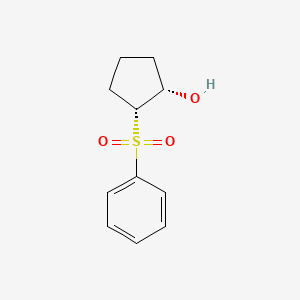
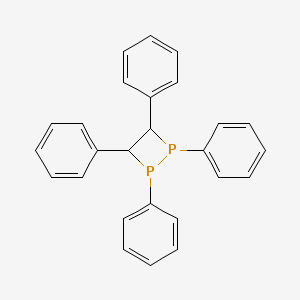
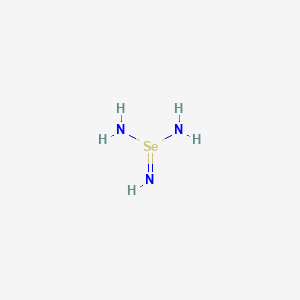
![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
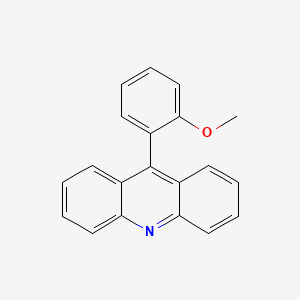
![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)
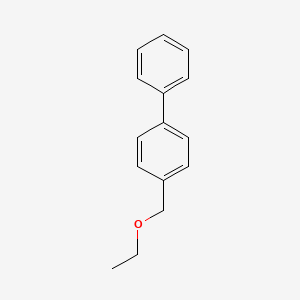
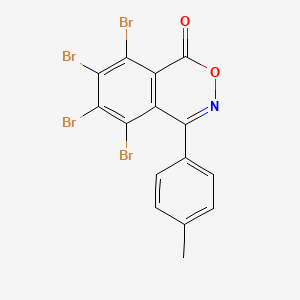
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)
